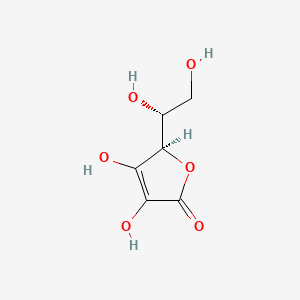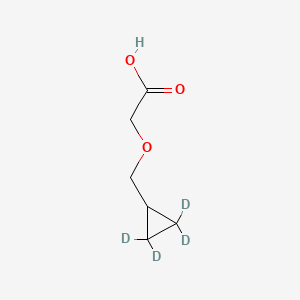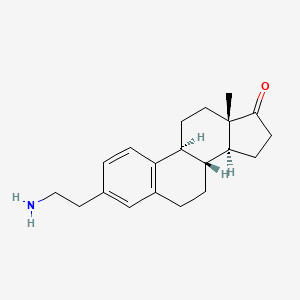![molecular formula C14H21NO2 B585232 Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate CAS No. 1346597-98-5](/img/structure/B585232.png)
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate (hereafter referred to as “ethyl pentadeuterioacetate”) is a synthetic compound with a variety of applications in scientific research. It is a derivative of the naturally occurring amino acid phenylalanine, and is commonly used in organic synthesis and as a reagent in biochemistry and pharmacology. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of ethyl pentadeuterioacetate is not fully understood. However, it is believed that it acts as a substrate for enzymes involved in the synthesis of other compounds. It is also believed that it can bind to proteins and other molecules, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl pentadeuterioacetate are not fully understood. However, it has been shown to affect the activity of enzymes involved in the synthesis of other compounds. It has also been shown to affect the structure and function of proteins. In addition, it has been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl pentadeuterioacetate in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. For example, it can be toxic if ingested, and it can interfere with the activity of enzymes.
Orientations Futures
In the future, ethyl pentadeuterioacetate could be used to study the structure and function of proteins, as well as the mechanism of action of drugs. It could also be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to synthesize other compounds. In addition, it could be used to study enzyme-catalyzed reactions, and to study the effects of environmental factors on biochemical and physiological processes. Finally, it could be used to develop new drugs and treatments.
Méthodes De Synthèse
Ethyl pentadeuterioacetate can be synthesized from phenylalanine in a three-step reaction. The first step involves the conversion of phenylalanine to 2-phenylacetyl chloride. This is accomplished by reacting phenylalanine with thionyl chloride in the presence of a base, such as pyridine. The second step involves the conversion of 2-phenylacetyl chloride to ethyl 2-phenylacetate. This is accomplished by reacting 2-phenylacetyl chloride with sodium ethoxide in the presence of a base, such as pyridine. The final step involves the conversion of ethyl 2-phenylacetate to ethyl pentadeuterioacetate. This is accomplished by reacting ethyl 2-phenylacetate with sodium pentadeuterioacetate in the presence of a base, such as pyridine.
Applications De Recherche Scientifique
Ethyl pentadeuterioacetate has a variety of applications in scientific research. It has been used in the synthesis of a variety of other compounds, including peptides, amines, and heterocyclic compounds. It is also used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins. In addition, ethyl pentadeuterioacetate has been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics and pharmacodynamics of drugs.
Propriétés
IUPAC Name |
ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)13(14(16)17-6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3/i1D3,2D3,4D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGHMSKPCSEMRE-IZUSZFKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(C1=CC=CC=C1)C(=O)OCC)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)

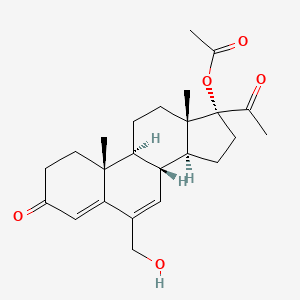

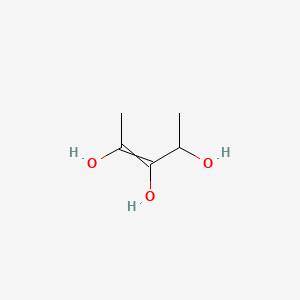

![2-Methyl-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B585163.png)
